(-)-delta-9-Thc (D3)

Übersicht

Beschreibung

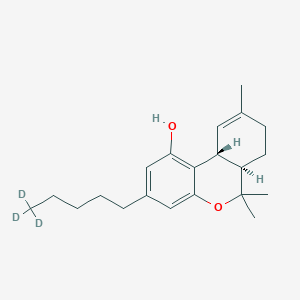

Δ9-THC-d3 (CRM) is a certified reference material that is intended for use as an internal standard for the quantification of Δ9-THC by GC- or LC-MS. Δ9-THC is categorized as a cannabinoid. It is psychoactive and has diverse effects on perception, cognition, and pain sensitivity. Δ9-THC-d3 is regulated as a Schedule I compound in the United States. Δ9-THC-d3 (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.

Analyse Chemischer Reaktionen

.delta.9-Tetrahydrocannabinol-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the molecule, often using reagents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include hydroxylated and carboxylated derivatives[][1].

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride. The major products formed from reduction include dehydroxylated derivatives[][1].

Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and alkylating agents. The major products formed from substitution include halogenated and alkylated derivatives[][1].

Wissenschaftliche Forschungsanwendungen

δ9-Tetrahydrocannabinol-d3 wird häufig in der wissenschaftlichen Forschung eingesetzt, darunter:

Chemie: Es wird als interner Standard zur Quantifizierung von Delta-9-Tetrahydrocannabinol in verschiedenen analytischen Anwendungen verwendet, darunter Gaschromatographie und Flüssigchromatographie-Massenspektrometrie[][1].

Biologie: Es wird in Studien verwendet, die den Metabolismus und die Pharmakokinetik von Delta-9-Tetrahydrocannabinol in biologischen Systemen untersuchen[][1].

Medizin: Es wird in der klinischen Forschung verwendet, um die Auswirkungen von Delta-9-Tetrahydrocannabinol auf verschiedene physiologische Prozesse zu untersuchen, darunter Schmerzempfindung, Kognition und Appetitregulierung[][1].

Industrie: Es wird bei der Entwicklung und Validierung von analytischen Methoden zum Nachweis und zur Quantifizierung von Delta-9-Tetrahydrocannabinol in verschiedenen Produkten verwendet, darunter Arzneimittel und Konsumgüter[][1].

Wirkmechanismus

δ9-Tetrahydrocannabinol-d3 entfaltet seine Wirkung durch Interaktion mit Cannabinoidrezeptoren im Körper. Delta-9-Tetrahydrocannabinol wirkt als partieller Agonist an diesen Rezeptoren, was zur Aktivierung von Signalwegen führt, die seine psychoaktiven und physiologischen Wirkungen vermitteln .

Wirkmechanismus

.delta.9-Tetrahydrocannabinol-d3 exerts its effects by interacting with cannabinoid receptors in the body. Delta-9-tetrahydrocannabinol acts as a partial agonist at these receptors, leading to the activation of signaling pathways that mediate its psychoactive and physiological effects .

Vergleich Mit ähnlichen Verbindungen

δ9-Tetrahydrocannabinol-d3 ist insofern einzigartig, als es eine deuterierte Form von Delta-9-Tetrahydrocannabinol ist, die seinen Einsatz als internen Standard in analytischen Anwendungen ermöglicht. Zu ähnlichen Verbindungen gehören:

Delta-9-Tetrahydrocannabinol: Die nicht-deuterierte Form der Verbindung, die die primäre psychoaktive Komponente von Cannabis ist[][1].

Delta-8-Tetrahydrocannabinol: Eine ähnliche Verbindung mit einer leicht abweichenden chemischen Struktur, die ebenfalls psychoaktive Eigenschaften besitzt[][1].

Cannabidiol: Ein nicht-psychoaktives Cannabinoid, das in Cannabis vorkommt und verschiedene therapeutische Eigenschaften besitzt[][1].

Eigenschaften

IUPAC Name |

(6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQFCXCEBYINGO-MVOYJBSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81586-39-2 | |

| Record name | 81586-39-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does using (-)-delta-9-THC (D3) improve the accuracy of THC quantification in the studies?

A1: The use of (-)-delta-9-THC (D3) as an internal standard enhances accuracy by accounting for potential analyte loss during sample preparation steps like extraction and purification. [, ] By comparing the signal ratio of THC to (-)-delta-9-THC (D3) in a sample with a known standard, researchers can more accurately determine the original THC concentration, even if some sample is lost during processing.

Q2: What analytical techniques were employed in conjunction with (-)-delta-9-THC (D3) for cannabinoid analysis?

A2: The research papers utilized sophisticated analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Ultra-high Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry (UPLC-MS/MS) [, ] coupled with (-)-delta-9-THC (D3) as an internal standard. These techniques enable the separation, identification, and quantification of cannabinoids, including THC, with high sensitivity and specificity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.